molecular formula C6HBr2Cl2I B12990064 1,3-Dibromo-2,5-dichloro-4-iodobenzene

1,3-Dibromo-2,5-dichloro-4-iodobenzene

Cat. No.: B12990064
M. Wt: 430.69 g/mol
InChI Key: NLMZCDYJTQZBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-2,5-dichloro-4-iodobenzene ( 1160573-25-0) is a high-purity, polyhalogenated aromatic compound offered for research and development purposes. With a molecular formula of C 6 HBr 2 Cl 2 I and a molecular weight of 430.69 g/mol, this compound serves as a valuable and versatile synthetic building block in advanced organic chemistry . The distinct molecular structure, featuring bromine, chlorine, and iodine substituents on the benzene ring, creates a unique electronic environment that is highly deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This makes it an ideal precursor for the synthesis of complex, multi-substituted benzene derivatives that are critical in materials science and the development of novel pharmaceutical and agrochemical candidates . Researchers can leverage the different reactivity of the halogen atoms for selective, step-wise functionalization. The iodine atom, in particular, is a well-known participant in powerful carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-coupling, enabling the construction of biaryl systems . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the available safety data and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6HBr2Cl2I

Molecular Weight

430.69 g/mol

IUPAC Name

1,3-dibromo-2,5-dichloro-4-iodobenzene

InChI

InChI=1S/C6HBr2Cl2I/c7-2-1-3(9)6(11)4(8)5(2)10/h1H

InChI Key

NLMZCDYJTQZBDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)I)Cl

Origin of Product

United States

Synthetic Methodologies for 1,3 Dibromo 2,5 Dichloro 4 Iodobenzene and Its Precursors

Strategies for Regioselective Introduction of Halogen Atoms on Benzene (B151609) Core

Directed Halogenation Approaches

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene ring. wikipedia.org The regiochemical outcome of these reactions is directed by the nature of the substituents already on the ring. Halogens (F, Cl, Br, I) are a unique class of substituents known as deactivating, ortho-, para-directors. While they withdraw electron density from the ring through induction, making the ring less reactive than benzene itself, they can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. youtube.com

For typical benzene derivatives with deactivating groups, a Lewis acid catalyst such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃) is required to polarize the halogen molecule (e.g., Br₂ or Cl₂) and generate a sufficiently strong electrophile. wikipedia.orgorganicchemistrytutor.com The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the restoration of aromaticity through the loss of a proton. organicchemistrytutor.com

In the synthesis of a complex molecule like 1,3-Dibromo-2,5-dichloro-4-iodobenzene, these directing effects must be carefully considered in a stepwise halogenation of a simpler precursor. For instance, in the halogenation of chlorobenzene (B131634), the chloro group directs incoming electrophiles to the ortho and para positions, yielding a mixture of 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene. youtube.com When multiple halogens are present, their combined directing effects and steric hindrance determine the position of subsequent substitutions.

Halogen Exchange Reactions for Specific Isomer Formation

Halogen exchange reactions, particularly the aromatic Finkelstein reaction, provide a powerful method for synthesizing specific aryl halide isomers that may be difficult to access through direct halogenation. frontiersin.org These reactions involve the conversion of an aryl halide into another by substituting one halogen for another, often a heavier one (e.g., Cl → Br, Br → I). nih.gov Such transformations typically require a metal catalyst, as nucleophilic aromatic substitution does not readily occur with unactivated aryl halides. nih.gov

Copper(I) salts are frequently used to catalyze these exchanges. For example, aryl bromides can be efficiently converted to their corresponding aryl iodides using a combination of copper(I) iodide (CuI) as a catalyst, a ligand such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, and a source of iodide like sodium iodide (NaI) in a suitable solvent like dioxane at elevated temperatures. frontiersin.orgnih.gov The driving force for these reactions can be the formation of a stronger carbon-halogen bond or the precipitation of the resulting metal halide salt, which shifts the equilibrium. nih.govucl.ac.uk This strategy is particularly valuable for introducing iodine, as direct iodination can sometimes be challenging or lead to side reactions.

Reaction TypeStarting MaterialReagents & CatalystProductTypical YieldReference
FinkelsteinAryl BromideNaI, CuI, LigandAryl IodideExcellent frontiersin.org, nih.gov
FinkelsteinAryl ChlorideNaI, CuI, LigandAryl IodideGood frontiersin.org
Retro-FinkelsteinAryl IodideCuCl, PyridineAryl ChlorideGood ucl.ac.uk

Multi-step Synthetic Routes from Simpler Halogenated Aromatic Intermediates

The construction of a complex molecule like this compound often necessitates multi-step synthetic sequences starting from simpler, more readily available halogenated compounds. These routes offer superior control over the final substitution pattern.

Utilization of Diazotization and Deamination Reactions for Aryl Halide Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a wide variety of substituents, including halogens, onto an aromatic ring by replacing an amino group. wikipedia.orglscollege.ac.in The process begins with the diazotization of a primary aromatic amine with a reagent like sodium nitrite (B80452) (NaNO₂) in a cold, acidic solution to form a diazonium salt. ncert.nic.in This intermediate can then be treated with a copper(I) halide (CuCl or CuBr) to yield the corresponding aryl chloride or aryl bromide. byjus.com

Notably, the introduction of iodine via this pathway does not typically require a copper catalyst; the diazonium salt is simply treated with a source of iodide, such as potassium iodide (KI). ncert.nic.in This reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in

A related process is deamination, where an amino group is removed entirely and replaced with a hydrogen atom. This can be achieved by treating the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂). chemicalbook.com This two-step sequence (introduction of an amino group, followed by its removal) can be a powerful strategic tool to block a certain position on the ring during other substitution steps, and then de-block it later in the synthesis. For example, 1,3-dibromo-5-iodobenzene (B9818) can be prepared from 2,6-dibromo-4-iodoaniline (B8129133) via diazotization followed by reduction with hypophosphorous acid, achieving a 75.2% yield. chemicalbook.com

A plausible route to a precursor for the target compound could involve starting with 2,5-dibromoaniline, which is first nitrated, then reduced to form 2,5-dibromoaniline, followed by an iodination step and finally a diazotization-iodination sequence. google.com

ReactionReagent for Diazonium SaltResulting ProductReference
ChlorinationCuCl / HClAryl Chloride wikipedia.org, byjus.com
BrominationCuBr / HBrAryl Bromide wikipedia.org, byjus.com
IodinationKIAryl Iodide ncert.nic.in
DeaminationH₃PO₂Arene (H-substituted) chemicalbook.com

Cross-Coupling Strategies for Aryl-Halogen Bond Formation

Transition-metal catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In the context of polyhalogenated aromatics, these reactions are particularly useful for the selective functionalization of one C-X bond in the presence of others. The general mechanism for reactions like the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the metal catalyst (typically palladium-based) into the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. nih.govyoutube.com

The feasibility of the initial oxidative addition step is highly dependent on the nature of the halogen. The reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl > C–F. wuxiapptec.com This predictable reactivity trend allows for site-selective cross-coupling reactions on polyhalogenated substrates. For instance, in a molecule containing both a bromine and a chlorine atom, a Suzuki or Negishi coupling can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.gov This chemoselectivity is a powerful strategy for the stepwise elaboration of complex precursors to molecules like this compound.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product in any synthetic sequence. For the methodologies described, key parameters include the choice of catalyst, ligand, solvent, temperature, and reaction time.

In directed halogenation, the choice and stoichiometry of the Lewis acid catalyst can prevent over-halogenation and control regioselectivity. For halogen exchange reactions, the efficiency is highly dependent on the catalyst system. While early methods suffered from harsh conditions, modern protocols using copper catalysts with specific ligands, such as diamines or phosphines, allow the reactions to proceed under milder conditions with high yields. frontiersin.orgucl.ac.uk

Scalable Synthesis and Process Chemistry Considerations

The industrial-scale production of this compound is contingent on the optimization of each step in the synthetic sequence to ensure high yields, purity, and cost-effectiveness. The key stages in a feasible scalable synthesis are the preparation of the dibromo-dichloroaniline precursor and its subsequent conversion to the final product.

Step 1: Scalable Synthesis of 2,5-Dichloro-1,3-dibromoaniline

The synthesis of the key intermediate, 2,5-dichloro-1,3-dibromoaniline, can be envisioned to start from 2,5-dichloroaniline (B50420). The direct bromination of 2,5-dichloroaniline is a critical step that must be carefully controlled to achieve the desired dibromination at the 4- and 6-positions (which become the 1- and 3- positions in the final product nomenclature relative to the chloro and iodo groups).

In a laboratory setting, the bromination of anilines can be achieved using various brominating agents. For industrial applications, the choice of reagent and reaction conditions is dictated by factors such as cost, safety, and waste management. A common method for the bromination of anilines is the use of elemental bromine in a suitable solvent.

A study on the bromination of 3,6-dichloroaniline, a related isomer, demonstrated a high-yield synthesis of 2,4-dibromo-3,6-dichloroaniline (B1582856) using bromine in an aqueous medium at 20°C, achieving a 98% yield in a short reaction time. chemicalbook.com This suggests that direct bromination of 2,5-dichloroaniline is a viable and efficient method.

Process Chemistry Considerations for Bromination:

Solvent Selection: The use of water as a solvent is advantageous from an environmental and cost perspective. Acetic acid is another potential solvent that can facilitate the reaction.

Temperature Control: The bromination of anilines is typically an exothermic reaction. Strict temperature control is crucial to prevent over-bromination and the formation of by-products. Maintaining a low to moderate temperature (e.g., 20°C) is often preferred. chemicalbook.com

Stoichiometry: The molar ratio of bromine to the aniline (B41778) substrate must be precisely controlled to ensure dibromination without the formation of tribrominated or other impurities.

Work-up and Purification: After the reaction, the product typically precipitates from the reaction mixture and can be isolated by filtration. Washing with a reducing agent solution (e.g., sodium bisulfite) may be necessary to remove any unreacted bromine. Recrystallization from a suitable solvent, such as ethanol, can be employed for further purification.

Step 2: Scalable Synthesis of this compound via Sandmeyer Reaction

The conversion of the amino group in 2,5-dichloro-1,3-dibromoaniline to an iodo group is effectively achieved through the Sandmeyer reaction. masterorganicchemistry.com This well-established method involves two main stages: diazotization of the aniline and the subsequent displacement of the diazonium group with iodide. masterorganicchemistry.com

Diazotization:

The first stage is the reaction of the aniline with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid, at low temperatures (0–5°C) to ensure the stability of the diazonium salt. researchgate.netyoutube.com The instability of diazonium salts at higher temperatures is a key consideration for process safety on a large scale. researchgate.net

Iodination:

The resulting diazonium salt solution is then treated with a source of iodide, typically potassium iodide (KI) or sodium iodide (NaI). researchgate.netrsc.org Unlike Sandmeyer reactions for chlorination or bromination, the iodination often does not require a copper catalyst. organic-chemistry.org The diazonium group is an excellent leaving group (N₂ gas), facilitating the nucleophilic substitution by iodide.

A relevant example is the synthesis of 1,4-dibromo-2,5-diiodobenzene, where 2,5-dibromo-4-iodoaniline (B8202941) is subjected to a diazotization-iodination step. google.com In this process, the aniline is dissolved in acetic acid and sulfuric acid, cooled, and then treated with sodium nitrite. The resulting diazonium salt solution is then added to a solution of potassium iodide. google.com

Process Chemistry Considerations for the Sandmeyer Reaction:

Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5°C) to prevent the premature decomposition of the diazonium salt. researchgate.net The subsequent iodination step may be performed at a slightly elevated temperature to ensure complete reaction.

Acid Concentration: The concentration of the acid used for diazotization is a critical parameter that can influence the reaction rate and the stability of the diazonium salt.

Reagent Addition: The slow, controlled addition of sodium nitrite during diazotization and the controlled addition of the diazonium salt solution to the iodide solution are essential for managing the exothermicity of the reactions and ensuring safety and selectivity.

Degassing: The evolution of nitrogen gas during the iodination step must be managed in a scalable reactor design to ensure safe operation.

Purification: The crude product is typically isolated by filtration or extraction. Purification can be achieved by recrystallization from a suitable solvent or by distillation under reduced pressure if the product is sufficiently volatile.

Table of Synthetic Parameters for a Plausible Scalable Synthesis

StepReactionStarting MaterialKey ReagentsTypical ConditionsYieldPurification
1Dibromination2,5-DichloroanilineBromine (Br₂)Aqueous medium, 20°CHigh (e.g., >95%)Filtration, Washing, Recrystallization
2aDiazotization2,5-Dichloro-1,3-dibromoanilineSodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄)0–5°CHigh (quantitative conversion)Used in situ
2bIodinationDiazonium salt from Step 2aPotassium iodide (KI)20–25°CGood to HighFiltration, Washing, Recrystallization

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 2,5 Dichloro 4 Iodobenzene

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule, which can aid in its identification.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1,3-Dibromo-2,5-dichloro-4-iodobenzene with high precision. This allows for the unambiguous determination of its elemental composition, C₆HBr₂Cl₂I. The isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of multiple isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The complex and predictable pattern of isotopic peaks would serve as a definitive signature for this compound.

The fragmentation of polyhalogenated aromatic compounds in the mass spectrometer typically involves the sequential loss of halogen atoms. The fragmentation pattern would likely show initial loss of an iodine atom, followed by the loss of bromine and chlorine atoms or molecules (e.g., Br₂, Cl₂). The relative abundance of the fragment ions would depend on the relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl).

Predicted HRMS Data and Major Fragments:

Ion Formula Predicted m/z Notes
[M]⁺C₆HBr₂Cl₂I430.69 (for most abundant isotopes)Molecular ion with characteristic isotopic pattern.
[M-I]⁺C₆HBr₂Cl₂303.79Loss of an iodine atom.
[M-I-Br]⁺C₆HBrCl₂224.89Subsequent loss of a bromine atom.
[M-I-Br-Cl]⁺C₆HBrCl189.93Further loss of a chlorine atom.

Fragmentation Pathways and Isotopic Signatures

In mass spectrometry, this compound is expected to exhibit a distinct molecular ion peak cluster due to the isotopic abundances of bromine and chlorine. libretexts.orgchemguide.co.uk Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, while chlorine has two isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio. libretexts.orgyoutube.com Iodine is monoisotopic (127I). libretexts.org The presence of two bromine and two chlorine atoms would lead to a complex and characteristic isotopic pattern for the molecular ion, which can be predicted based on the natural isotopic abundances of these halogens. nist.gov

Fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation pattern for aromatic compounds is the loss of a halogen atom. libretexts.orgwhitman.edu Given the relative bond strengths (C-I < C-Br < C-Cl), the initial loss of the iodine atom to form a [M-I]+ fragment is highly probable. Subsequent fragmentations could involve the loss of bromine and chlorine atoms, or the elimination of dihalogen molecules (e.g., BrCl, Br2, Cl2). The fragmentation of the benzene (B151609) ring itself can also occur, leading to smaller charged fragments. docbrown.info The presence of alkyl substituents on a benzene ring often leads to the formation of a tropylium (B1234903) ion at m/z 91; however, for this fully halogenated compound, this specific rearrangement is not expected. whitman.eduyoutube.com

Table 1: Predicted Isotopic Abundances for Key Fragments

FragmentDescriptionPredicted m/z of Major PeaksPredicted Isotopic Pattern
[C6Br2Cl2I]+Molecular IonBased on the sum of the most abundant isotopesComplex pattern due to two Br and two Cl atoms
[C6HBr2Cl2]+Loss of Iodinem/z corresponding to [M-127]Characteristic pattern for two Br and two Cl atoms
[C6HBrCl2]+Loss of Iodine and Brominem/z corresponding to [M-127-79] and [M-127-81]Characteristic pattern for one Br and two Cl atoms
[C6HBr2Cl]+Loss of Iodine and Chlorinem/z corresponding to [M-127-35] and [M-127-37]Characteristic pattern for two Br and one Cl atom

Note: The m/z values are nominal and would be more accurately determined by high-resolution mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound, as would be determined by X-ray crystallography, is dictated by the interplay of various intermolecular interactions.

In addition to halogen bonds, π–π stacking interactions between the aromatic rings are also expected to play a crucial role in the crystal packing. mdpi.comias.ac.in These interactions, along with weaker van der Waals forces, would contribute to the formation of a stable, three-dimensional crystal lattice. The specific arrangement of the molecules would aim to maximize attractive interactions while minimizing steric repulsion between the bulky halogen atoms.

As a substituted benzene, the core aromatic ring of this compound is planar. The primary focus of conformational analysis would be on the orientation of the halogen substituents relative to the ring and to each other. Due to the steric bulk of the five halogen substituents, some degree of out-of-plane distortion of the C-halogen bonds might be observed to alleviate torsional strain. This strain arises from the close proximity of the large halogen atoms on adjacent carbons. The extent of this distortion would be quantifiable through the measurement of dihedral angles determined from the crystallographic data. In some cases, significant steric hindrance can lead to conformational disorder in the crystal structure. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

The infrared (IR) and Raman spectra of this compound would provide valuable information about its vibrational modes. The substitution pattern on the benzene ring lowers its symmetry from the high D6h symmetry of unsubstituted benzene, leading to changes in the number and activity of vibrational modes. aip.orglibretexts.org

The vibrational spectrum can be broadly divided into several regions:

C-H stretching: Although this compound has only one C-H bond, a weak stretching vibration would be expected in the region of 3000-3100 cm-1.

Aromatic C=C stretching: Vibrations associated with the stretching of the carbon-carbon bonds in the aromatic ring typically appear in the 1400-1600 cm-1 region. marmacs.org

In-plane C-H bending: A weak to medium intensity band for the in-plane bending of the single C-H bond would be expected around 1000-1300 cm-1.

Out-of-plane C-H bending: A band corresponding to the out-of-plane bending of the C-H bond would likely be observed in the 650-900 cm-1 region. The exact position is indicative of the substitution pattern.

C-Halogen stretching: The stretching vibrations for the carbon-halogen bonds are expected at lower frequencies. The C-Cl stretching bands typically appear in the 600-800 cm-1 range, C-Br stretching in the 500-600 cm-1 range, and C-I stretching at even lower wavenumbers, typically below 500 cm-1.

The combination of IR and Raman spectroscopy is powerful because some vibrational modes may be active in one technique but not the other due to selection rules related to molecular symmetry.

Table 2: Predicted Vibrational Mode Assignments

Vibrational ModePredicted Frequency Range (cm-1)Expected IR ActivityExpected Raman Activity
C-H Stretch3000-3100WeakWeak
Aromatic C=C Stretch1400-1600MediumStrong
In-plane C-H Bend1000-1300MediumMedium
Out-of-plane C-H Bend650-900StrongWeak
C-Cl Stretch600-800StrongMedium
C-Br Stretch500-600StrongMedium
C-I Stretch< 500StrongMedium

UV-Visible Spectroscopy for Electronic Transitions

The UV-Visible spectrum of this compound is expected to show absorptions corresponding to electronic transitions within the aromatic system. wikipedia.org For benzene and its derivatives, the most common transitions are π → π* transitions. wikipedia.orglibretexts.org The presence of halogen substituents, which have non-bonding electron pairs (n electrons), also allows for n → π* transitions. wikipedia.orglibretexts.org

The halogen atoms act as auxochromes and can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands of the benzene ring. This is due to the electron-donating resonance effect of the halogens and their ability to extend the π-conjugated system. The electronic transitions in polycyclic aromatic hydrocarbons (PAHs) and substituted benzenes are influenced by the size of the π-system and the nature of the substituents. bgu.ac.il For this compound, the π → π* transitions, analogous to the B-band of benzene, are expected to be observed in the UV region. wikipedia.org The n → π* transitions are generally weaker and may be observed at longer wavelengths. libretexts.org The solvent used to record the spectrum can also influence the position of the absorption maxima. wikipedia.org

Table 3: Predicted Electronic Transitions

Transition TypeExpected Wavelength Range (nm)Description
π → π200 - 300Excitation of an electron from a π bonding orbital to a π antibonding orbital.
n → π> 280Excitation of a non-bonding electron from a halogen to a π antibonding orbital.

Chemical Reactivity and Mechanistic Studies of 1,3 Dibromo 2,5 Dichloro 4 Iodobenzene

Reactivity of Aryl Halides Towards Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents that can stabilize the negatively charged intermediate. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of multiple halogen atoms on 1,3-Dibromo-2,5-dichloro-4-iodobenzene makes the aromatic ring electron-deficient and thus primed for attack by nucleophiles. wikipedia.orgyoutube.com

Competition Among Different Halogen Leaving Groups

In nucleophilic aromatic substitution, the identity of the halogen atom significantly influences the reaction rate. The relative leaving group ability of halogens in SNAr reactions is complex and can be the reverse of that seen in aliphatic SN2 reactions. chemistrysteps.com The rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. uomustansiriyah.edu.iq In this scenario, more electronegative halogens are better at stabilizing the intermediate through induction, leading to a reactivity order of F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the C-X bond is not broken in this slow step.

However, the nature of the nucleophile, substrate, and reaction conditions can alter the mechanism. nih.govresearchgate.net In cases where the C-X bond cleavage contributes more significantly to the rate-determining step, the leaving group ability follows the order of bond strength (C-F > C-Cl > C-Br > C-I), making iodide the best leaving group. nih.gov For this compound, this means that under conditions where nucleophilic attack is rate-determining, substitution would be least likely at the iodine position. Conversely, if C-X bond breaking is paramount, the C-I bond would be the most labile.

Table 1: General Reactivity Order of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)
Rate-Determining StepReactivity OrderRationale
Nucleophilic Attack (Formation of Meisenheimer Complex)F > Cl > Br > IThe high electronegativity of fluorine stabilizes the negative charge of the intermediate complex most effectively. wikipedia.org
Leaving Group Expulsion (C-X Bond Cleavage)I > Br > Cl > FThe C-I bond is the weakest among the carbon-halogen bonds, facilitating easier cleavage. nih.gov

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound in SNAr reactions is governed by a combination of electronic and steric effects.

Electronic Effects: All four halogen substituents (two bromine, two chlorine, one iodine) are electron-withdrawing via the inductive effect. This cumulative effect strongly depletes the electron density of the benzene (B151609) ring, which deactivates it towards electrophiles but significantly activates it for nucleophilic attack. libretexts.orgmasterorganicchemistry.com The electron-withdrawing groups stabilize the anionic Meisenheimer intermediate, lowering the activation energy for its formation. libretexts.orgnih.gov

Steric Effects: The bulky halogen atoms create a sterically crowded environment on the benzene ring. A nucleophile must approach the carbon atom bearing the leaving group, and significant steric hindrance from adjacent substituents can retard the reaction rate. researchgate.netrsc.org

C4-Iodine: Flanked by a bromine (C3) and a chlorine (C5).

C1-Bromine: Flanked by a chlorine (C2) and the lone hydrogen (C6).

C3-Bromine: Flanked by a chlorine (C2) and the iodine (C4).

C2-Chlorine: Flanked by a bromine (C1) and another bromine (C3).

C5-Chlorine: Flanked by the iodine (C4) and the lone hydrogen (C6).

The position at C1 appears to be the most sterically accessible for nucleophilic attack due to the presence of an adjacent hydrogen atom, whereas positions C2 and C3 are the most hindered. This steric congestion can play a crucial role in determining which halogen is preferentially substituted.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the electron-rich aromatic ring. uci.edu However, the reactivity of this compound towards EAS is severely diminished.

Regioselectivity and Directing Effects of Multiple Halogen Substituents

In this compound, only one hydrogen atom is available for substitution, located at the C6 position. The outcome of an EAS reaction is therefore predetermined in terms of position, but the reaction's feasibility is the primary question.

Halogens are known as deactivating, ortho-, para-directing groups. jove.commasterorganicchemistry.comyoutube.com They withdraw electron density from the ring through their strong inductive effect (-I), making the ring less nucleophilic and thus slower to react with electrophiles. libretexts.orgaakash.ac.in This deactivating effect is cumulative; the presence of five halogen atoms makes the benzene ring exceptionally electron-poor and highly resistant to attack by most electrophiles. uci.edu

While all halogens direct incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate (arenium ion), their combined influence on the sole C-H bond at C6 must be considered: masterorganicchemistry.comlibretexts.org

The C6 position is ortho to the bromine at C1 and the chlorine at C5.

The C6 position is para to the bromine at C3.

The C6 position is meta to the chlorine at C2 and the iodine at C4.

Although the ortho and para relationships would favor substitution at C6, the overwhelming inductive deactivation from five electronegative substituents makes any electrophilic substitution reaction on this molecule extremely challenging to achieve.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds and are particularly effective for functionalizing polyhalogenated arenes. nih.govthieme-connect.com

Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.org The catalytic cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

For polyhalogenated substrates, the selectivity of the reaction is primarily determined by the first step, oxidative addition of the aryl halide to the Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. Generally, the reactivity of aryl halides follows the order: C-I > C-Br > C-Cl > C-F. libretexts.orgresearchgate.net

In the case of this compound, this reactivity trend predicts that Suzuki-Miyaura coupling will occur with high regioselectivity. The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Br and C-Cl bonds. Therefore, a single equivalent of a boronic acid under standard Suzuki-Miyaura conditions would selectively substitute the iodine atom at the C4 position. Subsequent couplings at the C-Br positions could be achieved under more forcing reaction conditions (e.g., higher temperatures, different ligands), while substitution of the C-Cl bonds would be the most difficult. nih.govnih.gov This predictable selectivity makes polyhalogenated compounds like this valuable synthons for the stepwise construction of complex multi-substituted aromatic molecules. acs.orgresearchgate.net

Table 2: Predicted Site Selectivity in Suzuki-Miyaura Coupling of this compound
Reactive SiteRelative ReactivityRationale for Selectivity
C4-IHighestThe C-I bond has the lowest bond dissociation energy, making it the most susceptible to oxidative addition by the Pd(0) catalyst. libretexts.orgresearchgate.net
C1-Br / C3-BrIntermediateThe C-Br bond is stronger than C-I but weaker than C-Cl. Coupling requires more forcing conditions than for the C-I bond. nih.gov
C2-Cl / C5-ClLowestThe C-Cl bond is the strongest of the three, requiring the most vigorous conditions for oxidative addition to occur. nih.gov

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide. youtube.com This reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt, such as CuI, acting as a co-catalyst, and is carried out in the presence of an amine base. rsc.orgnih.gov

The reactivity of the aryl halide in the Sonogashira reaction is highly dependent on the identity of the halogen atom. The efficiency of the initial oxidative addition step to the palladium(0) center follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F. Consequently, aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. rsc.org

In the case of this compound, the presence of iodo, bromo, and chloro substituents provides distinct reactive sites. Due to the much weaker carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds, the Sonogashira coupling will occur with high selectivity at the C-4 position, which bears the iodine atom. By carefully controlling reaction conditions, a terminal alkyne can be coupled exclusively at this site, leaving the bromo and chloro substituents untouched for potential subsequent transformations. This allows for the regioselective synthesis of a 4-alkynyl-1,3-dibromo-2,5-dichlorobenzene derivative.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen (C-N) bonds between an aryl halide or triflate and an amine. acs.org This reaction has become a fundamental tool for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives, which are prevalent in pharmaceuticals and electronic materials. acs.org

Similar to other palladium-catalyzed cross-coupling reactions, the success and selectivity of the Buchwald-Hartwig amination are dictated by the reactivity of the C-X bond. The reaction proceeds most readily with aryl iodides, followed by aryl bromides and then aryl chlorides. acs.orgresearchgate.net This predictable reactivity hierarchy is crucial when working with polyhalogenated substrates.

For this compound, the C-I bond is the most labile and therefore the most susceptible to oxidative addition to the palladium catalyst. This intrinsic difference in reactivity allows for highly site-selective amination. When this compound is treated with an amine in the presence of a suitable palladium catalyst and base, the C-N bond formation occurs preferentially at the C-4 position, yielding a 4-amino-1,3-dibromo-2,5-dichlorobenzene derivative. The bromo and chloro groups remain intact under carefully controlled conditions, offering handles for further functionalization.

Negishi and Stille Coupling Reactions

The Negishi and Stille reactions are versatile palladium-catalyzed cross-coupling methods for creating new carbon-carbon bonds.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound. semanticscholar.org It is valued for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. The reactivity of the halide partner follows the standard trend for palladium-catalyzed couplings: I > Br > Cl. semanticscholar.org When this compound is subjected to Negishi coupling conditions, the reaction will selectively occur at the C-I bond, allowing for the introduction of an organic group at this position while preserving the other halogen sites.

The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner for an organic halide or pseudohalide. researchgate.netasiaresearchnews.com A key advantage of organostannanes is their stability to air and moisture. acs.org The reaction mechanism also proceeds via a palladium catalytic cycle, and the site selectivity on a polyhalogenated substrate is governed by the relative reactivity of the carbon-halogen bonds. For this compound, the C-I bond is the most reactive site for Stille coupling, enabling selective functionalization at C-4. researchgate.net

Site-Selective Reactivity in Multi-Halogenated Systems

The ability to functionalize a single position within a molecule containing multiple identical or different halogen atoms is a significant goal in synthetic chemistry. studymind.co.ukpreprints.org Polyhalogenated benzenes, such as this compound, are ideal platforms for studying and applying the principles of site-selective cross-coupling.

The selectivity in these systems is primarily governed by the inherent differences in the carbon-halogen bond dissociation energies, which leads to a predictable order of reactivity in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl. This hierarchy allows for a stepwise and controlled functionalization of the aromatic ring. For this compound, the initial coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Negishi, or Stille) will almost exclusively occur at the most reactive C-I bond.

After the first coupling, the electronic and steric properties of the newly introduced group can influence the reactivity of the remaining halogen sites. However, the intrinsic reactivity difference between bromine and chlorine is substantial enough that a second coupling can often be selectively directed to one of the C-Br bonds over the C-Cl bonds by modifying the reaction conditions (e.g., changing the catalyst, ligand, or temperature). This stepwise approach provides a powerful strategy for synthesizing highly substituted, complex aromatic molecules from a single starting material.

Table 1: Predicted Site-Selectivity in Cross-Coupling Reactions

Coupling Reaction Primary Reactive Site Secondary Reactive Site(s) Least Reactive Site(s)
Sonogashira C4-I C1-Br, C3-Br C2-Cl, C5-Cl
Buchwald-Hartwig C4-I C1-Br, C3-Br C2-Cl, C5-Cl
Negishi C4-I C1-Br, C3-Br C2-Cl, C5-Cl
Stille C4-I C1-Br, C3-Br C2-Cl, C5-Cl
Suzuki-Miyaura C4-I C1-Br, C3-Br C2-Cl, C5-Cl

Radical Reactions and Photochemical Transformations

Aryl radicals are highly reactive intermediates that can be generated from aryl halides through various methods, including photochemical processes. The photolysis of iodoaromatic compounds, in particular, is a well-established method for generating aryl radicals, as the carbon-iodine bond is the most photosensitive among the carbon-halogen bonds. semanticscholar.org

For this compound, irradiation with UV light is expected to induce homolytic cleavage of the C-I bond, which has the lowest bond dissociation energy. This process generates a 2,5-dichloro-1,3-dibromophenyl radical. This reactive species can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or addition to an aromatic or olefinic system.

In addition to photochemical methods, aryl radicals can be generated from aryl halides under transition-metal-free conditions. studymind.co.uk Reagents like Rongalite (sodium hydroxymethanesulfinate) can act as precursors to electron donors that initiate radical chain reactions. preprints.org In such reactions involving this compound, the C-I bond would again be the most likely site for initial reduction to form the corresponding aryl radical anion, which then fragments to release an iodide ion and the aryl radical. These radical-based transformations offer alternative synthetic pathways that are complementary to the more common transition-metal-catalyzed methods.

Investigation of Halogen Bonding Interactions in Solution and Solid State

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). This interaction arises from the presence of an electropositive region, known as a σ-hole, on the halogen atom along the axis of its covalent bond to another atom. The strength of the halogen bond donor ability increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.

The compound this compound possesses multiple potential halogen bond donors, with the iodine atom being the strongest, followed by the two bromine atoms. The chlorine atoms are very weak halogen bond donors and are less likely to participate in significant interactions.

In the solid state, these halogen bonding capabilities are expected to play a crucial role in directing the crystal packing arrangement. It is highly probable that the molecular structure would feature intermolecular I···X or Br···X interactions (where X is a Lewis basic site, such as another halogen atom or the π-system of a neighboring ring). These directional interactions, along with other weaker forces, would define the supramolecular architecture of the compound.

In solution, the halogen bonding properties of this compound can be studied by observing its interactions with various Lewis basic solutes. Techniques such as NMR titration can be used to quantify the strength of the association between the halogen bond donors on the molecule and added acceptors like pyridines, ethers, or anions. The strong electrophilic character of the σ-hole on the iodine atom would lead to the most significant interactions, providing a basis for molecular recognition and self-assembly processes in solution.

Table 2: Halogen Properties Relevant to Halogen Bonding

Halogen Atom Pauling Electronegativity van der Waals Radius (Å) Polarizability (ų) Relative Halogen Bond Donor Strength
Iodine (I) 2.66 1.98 5.35 Strongest
Bromine (Br) 2.96 1.85 3.05 Intermediate
Chlorine (Cl) 3.16 1.75 2.18 Weak

Computational and Theoretical Investigations of 1,3 Dibromo 2,5 Dichloro 4 Iodobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Prediction of Bond Lengths, Bond Angles, and Dihedral Angles

Illustrative Data Table for Predicted Geometrical Parameters:

While specific data for 1,3-Dibromo-2,5-dichloro-4-iodobenzene is unavailable, a typical output from a DFT calculation would resemble the following table. The values presented here are hypothetical and for illustrative purposes only.

ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-Br~1.89
C-Cl~1.73
C-I~2.09
**Bond Angles (°) **
C-C-C (ring)~120
C-C-Br~120
C-C-Cl~120
C-C-I~120
Dihedral Angles (°)
Br-C-C-Cl~0 or ~180
Cl-C-C-I~0 or ~180

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and electronic properties. A small HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. figshare.com DFT calculations are a standard method for computing the energies of these orbitals. nih.gov For this compound, this analysis would reveal its kinetic stability and electronic transition properties.

Illustrative Data Table for Frontier Molecular Orbitals:

The following table demonstrates the kind of data that would be generated from a HOMO-LUMO analysis. The values are hypothetical.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a map of the electrostatic potential created by the electrons and nuclei of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For halogenated compounds, a region of positive potential, known as a "sigma-hole," can exist on the outermost portion of the halogen atom, which is significant for understanding halogen bonding. acs.org An ESP analysis of this compound would identify the reactive sites on the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that uses the topology of the electron density to define chemical concepts such as atoms and chemical bonds. nih.gov By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, or intermediate). For this compound, a QTAIM analysis would provide a detailed description of the bonding within the molecule, including the nature of the carbon-halogen bonds and any potential intramolecular interactions between the bulky halogen substituents. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment. For this compound, MD simulations could be used to explore its different possible conformations and to study how it interacts with other molecules, such as solvents or other organic molecules, which is crucial for understanding its behavior in condensed phases.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, which allows for the identification of transition states. A transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the transition state, chemists can gain a detailed understanding of the reaction mechanism. For this compound, this type of analysis could be used to study its reactivity in various chemical transformations, for example, in nucleophilic aromatic substitution reactions, by identifying the most likely pathways and the associated energy barriers.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the combined inductive and resonance effects of the halogen substituents. The single proton on the aromatic ring is expected to be significantly deshielded due to the cumulative electron-withdrawing nature of the five halogens.

In ¹³C NMR, the chemical shifts of the carbon atoms are also heavily influenced by the directly attached and neighboring halogen atoms. The carbon bearing the iodine atom is expected to show a characteristic shift due to the heavy atom effect. The carbons bonded to bromine and chlorine will also exhibit distinct shifts based on the electronegativity and size of these halogens.

Interactive Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H7.8 - 8.2The sole aromatic proton is expected in the downfield region due to strong deshielding from five halogen substituents.
¹³C (C-I)90 - 100The carbon attached to iodine is expected to have a lower chemical shift compared to other halogenated carbons due to the heavy atom effect.
¹³C (C-Br)115 - 125Chemical shifts for carbons bonded to bromine.
¹³C (C-Cl)128 - 138Chemical shifts for carbons bonded to chlorine.
¹³C (C-H)130 - 140The protonated carbon is also significantly deshielded.
¹³C (C-Br/Cl)135 - 145Carbons flanked by multiple halogens will experience the strongest deshielding effects.

Note: These are illustrative predicted values and can vary depending on the computational method and solvent used.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would be characterized by several key vibrational modes. The C-H stretching vibration for the lone aromatic proton is expected around 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring would appear in the 1600-1400 cm⁻¹ region. The most prominent and diagnostic peaks would be the C-X (X = I, Br, Cl) stretching vibrations, which are expected at lower wavenumbers.

Interactive Table: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch3100 - 3000Weak to Medium
C=C Aromatic Stretch1600 - 1400Medium to Strong
C-Cl Stretch850 - 750Strong
C-Br Stretch700 - 600Strong
C-I Stretch600 - 500Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is predicted to show absorptions corresponding to π → π* transitions within the benzene (B151609) ring. The presence of multiple halogen substituents, which can act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The iodine atom, in particular, can lead to the appearance of new, lower-energy absorption bands.

Interactive Table: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm) Solvent
π → π220 - 240Hexane
π → π270 - 290Hexane

Note: The exact absorption maxima are highly dependent on the solvent used for the measurement.

Investigation of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a crucial role in determining the solid-state structure and properties of polyhalogenated compounds. chemistryviews.org In this compound, a variety of non-covalent interactions are expected, with halogen bonding being of particular significance.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. chemistryviews.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. rsc.org Therefore, the iodine and bromine atoms in this compound are the most likely participants in strong halogen bonds.

Theoretical studies on similar halogenated benzenes have shown that both the magnitude and size of the region of positive electrostatic potential on the halogen atom, known as the σ-hole, are critical in determining the strength and directionality of the halogen bond. rsc.org The electron-withdrawing substituents on the aromatic ring are known to enhance the positive potential of the σ-hole, thereby strengthening the halogen bond. acs.org

In the solid state, it is conceivable that the iodine and bromine atoms of one molecule will interact with the electron-rich regions of neighboring molecules, such as the π-system of the benzene ring or the lone pairs of other halogen atoms. These interactions can lead to the formation of specific supramolecular architectures. researchgate.netnih.gov

The concept of the σ-hole is central to understanding halogen bonding. It refers to a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the C-X covalent bond. arxiv.org This positive potential arises from the anisotropic distribution of electron density around the halogen atom. youtube.com

For this compound, computational modeling would reveal the presence of prominent σ-holes on the iodine and bromine atoms, and to a lesser extent, on the chlorine atoms. The electron density is pulled towards the more electronegative carbon atom and the lateral sides of the halogen, leaving a region of lower electron density and thus positive electrostatic potential on the pole of the halogen atom. acs.org

The anisotropic electron density is not limited to the formation of σ-holes. The lateral sides of the halogen atoms typically exhibit a belt of negative electrostatic potential. This duality allows halogen atoms to act as both electrophilic (via the σ-hole) and nucleophilic (via the lateral sides) centers, leading to complex and varied intermolecular interactions. rsc.org The interplay between the positive σ-holes and the negative equatorial belts on the different halogen atoms will dictate the packing of this compound in the crystalline state.

Advanced Research Applications and Functional Material Integration

Precursor in the Synthesis of Complex Organic Molecules

The utility of polyhalogenated benzenes as foundational building blocks in organic synthesis is well-established. These compounds serve as versatile scaffolds from which more complex molecules can be constructed through a variety of cross-coupling and substitution reactions.

Building Blocks for Polyaromatic Systems

While direct research on the use of 1,3-Dibromo-2,5-dichloro-4-iodobenzene in synthesizing polyaromatic systems is not extensively documented in publicly available literature, its structural attributes suggest significant potential. Halogenated aromatic compounds are crucial intermediates for creating larger fused ring systems through reactions like the Suzuki-Miyaura coupling. The presence of multiple, differentially reactive halogens could, in principle, allow for controlled, sequential coupling reactions to build complex polyaromatic hydrocarbons or graphene-like fragments.

Scaffolds for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Polyhalogenated aromatic compounds can serve as starting materials for the synthesis of various heterocyclic systems. mdpi.com For instance, the substitution of halogen atoms with nitrogen, sulfur, or oxygen nucleophiles can lead to the formation of diverse heterocyclic rings fused to the original benzene (B151609) core. mdpi.com The specific substitution pattern of this compound offers a unique template for designing novel heterocyclic structures, although specific examples of its use remain a niche area of research.

Exploration in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that direct the self-assembly of molecules into larger, organized structures. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile, is a powerful tool in this field. nih.govmdpi.com

Design of Halogen-Bond Donors and Acceptors

A molecule like this compound is an exemplary candidate for studies in halogen bonding. The iodine and bromine atoms, in particular, can act as potent halogen bond donors. nih.govmdpi.com The strength of this donation capability generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.com The electron-withdrawing nature of the chlorine atoms and the other halogens on the ring further enhances the electrophilic character of the iodine and bromine atoms, making them stronger halogen bond donors. This allows for the rational design of co-crystals and other supramolecular assemblies where this compound interacts predictably with halogen bond acceptors like pyridines or ethers. nih.gov

Self-Assembly Processes Directed by Halogen Interactions

The multiple halogen atoms on this compound provide several sites for directional halogen bonding, which can be used to guide the self-assembly of molecules into one-, two-, or three-dimensional networks. nih.govmdpi.com The high directionality of halogen bonds, often superior to that of hydrogen bonds, allows for precise control over the resulting crystal packing and architecture. mdpi.com By carefully selecting complementary halogen bond acceptors, it is possible to program the assembly of this molecule into specific supramolecular structures, a key goal of crystal engineering.

Potential in Optoelectronic Materials Development

Halogenated organic compounds are increasingly investigated for their potential use in optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs). Tri-halogenated benzene scaffolds, for example, are recognized as valuable intermediates for synthesizing materials used in OLEDs. The introduction of heavy atoms like bromine and iodine can influence the photophysical properties of a molecule, potentially promoting intersystem crossing and leading to applications in phosphorescent materials. While specific research detailing the integration of this compound into optoelectronic materials is limited, its structure is analogous to other halogenated precursors used in this field.

Influence of Halogenation on Electronic Properties and Conjugation Pathways

The electronic nature of a benzene ring is significantly modified by the presence of halogen substituents. Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect polarizes the carbon-halogen bond, creating a partial positive charge on the carbon atom and a partial negative charge on the halogen. pw.live In the case of this compound, the cumulative inductive effect of five halogen atoms (two bromine, two chlorine, and one iodine) renders the benzene ring electron-deficient.

This pronounced electron deficiency has several important consequences for the molecule's electronic properties and its potential use in functional materials:

Enhanced Electrophilicity: The electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic attack, a property that can be exploited in various organic syntheses.

Halogen Bonding: A key feature of heavier halogens like bromine and iodine is their ability to act as halogen bond donors. nih.gov This is due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom along the axis of the carbon-halogen bond. nih.gov This positive region can interact favorably with electron-rich atoms (halogen bond acceptors), leading to the formation of highly directional and specific non-covalent interactions. In this compound, the iodine and bromine atoms are potential halogen bond donors, and their interactions can be used to control the self-assembly of molecules in the solid state, leading to the formation of supramolecular architectures with desired properties. semanticscholar.org The strength of these halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl). semanticscholar.org

The specific arrangement of halogens in this compound can also influence conjugation pathways in larger systems. When incorporated into a polymer or a larger conjugated molecule, the steric hindrance and electronic effects of the halogen atoms can dictate the planarity of the molecular backbone, which in turn affects the extent of π-electron delocalization and, consequently, the material's charge transport properties.

Table 1: Comparison of Halogen Properties and Their Influence on Aromatic Systems

HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)Polarizability (ų)Primary Electronic Effect on Benzene Ring
Chlorine (Cl)3.161.752.18Strong -I, Weak +R
Bromine (Br)2.961.853.05Strong -I, Weak +R
Iodine (I)2.661.984.7Strong -I, Weak +R, Strong Halogen Bonding Donor

This table provides a general overview of halogen properties; the precise effects can vary based on the specific molecular context.

Ligand Design in Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting coordination complex are highly dependent on the nature of the ligands. Polyhalogenated aromatic compounds like this compound can serve as versatile ligands or as precursors for more complex ligands.

The utility of this compound in ligand design stems from several of its structural features:

Halogen Atoms as Coordination Sites: While not as common as nitrogen or oxygen donor atoms, the halogen atoms in this compound, particularly the iodine, can act as weak Lewis bases and coordinate to metal centers. More significantly, they can participate in halogen bonding with other ligands or with guest molecules within a metal-organic framework (MOF). rsc.org This can be used to create intricate and stable supramolecular structures.

Aryl Group as a π-Donor: The benzene ring itself can act as a π-donor ligand, forming "sandwich" or "half-sandwich" organometallic complexes with transition metals. wikipedia.orgiaea.org The presence of multiple electron-withdrawing halogen substituents on the benzene ring of this compound would significantly alter its π-donating ability, likely making it a weaker ligand for electron-rich metal centers compared to unsubstituted benzene. This modulation of electron density can be a tool to fine-tune the electronic properties and reactivity of the resulting metal complex.

Platform for Functionalization: The halogen atoms on the benzene ring, particularly the more reactive iodine and bromine, can be readily substituted with other functional groups through reactions like Suzuki-Miyaura or Sonogashira cross-coupling. This allows for the synthesis of more complex, multidentate ligands where the polyhalogenated benzene core serves as a rigid scaffold. The steric bulk of the remaining halogens can be used to control the coordination geometry around the metal center and to create specific pockets or channels within the resulting coordination polymer or MOF.

Table 2: Potential Coordination Modes of this compound

Coordination ModeInteracting Atoms/GroupsType of InteractionPotential Application
Halogen BondingI/Br atom with a Lewis baseNon-covalentCrystal engineering, design of supramolecular assemblies
σ-CoordinationHalogen lone pair with a metal centerWeak dative bondFormation of specific metal-ligand complexes
π-CoordinationBenzene ring with a metal centerπ-complexationSynthesis of organometallic compounds
Ligand PrecursorC-I/C-Br bondCovalent bond formation via cross-couplingSynthesis of tailored ligands for catalysis and materials science

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The current synthesis of many polyhalogenated benzenes often involves multi-step procedures that may rely on harsh reagents and produce significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 1,3-dibromo-2,5-dichloro-4-iodobenzene and its derivatives.

One promising avenue is the exploration of late-stage C-H functionalization. Beginning with a simpler, symmetrically substituted benzene (B151609) core, the sequential and site-selective introduction of bromine, chlorine, and iodine atoms using modern catalytic methods could offer a more convergent and atom-economical approach. Furthermore, investigating sustainable sources for the benzene ring itself, such as from lignin, could significantly enhance the green credentials of the synthesis. nih.gov The development of one-pot syntheses, where multiple halogenation steps are performed in a single reaction vessel, would also be a significant advancement, minimizing purification steps and solvent usage. libretexts.org

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Potential Challenges
Traditional Multi-step Synthesis Well-established reactions Long reaction sequences, high waste generation, harsh conditions.
Convergent Synthesis via Cross-Coupling High modularity and flexibility Requires pre-functionalized precursors.
Late-stage C-H Functionalization High atom economy, reduced steps Achieving high regioselectivity with multiple halogens.
One-pot Synthesis Reduced waste, time, and cost Complex reaction optimization, potential for side reactions.

| Biosynthesis/Chemoenzymatic Synthesis | High selectivity, mild conditions | Limited enzyme scope for polyhalogenation. |

In-depth Mechanistic Studies of Select Transformations

The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl) in this compound provides a unique platform for studying the mechanisms of various cross-coupling reactions. Future research should focus on detailed kinetic and computational studies to elucidate the factors governing the selectivity of these transformations.

For instance, in palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, it is expected that the C-I bond will react preferentially. However, the influence of the adjacent bulky bromine and chlorine atoms on the oxidative addition step is not well understood. acs.orgnih.gov Mechanistic studies could reveal subtle electronic and steric effects that could be exploited to control the reaction at different halogen sites. mit.edu Techniques such as in-situ spectroscopy and density functional theory (DFT) calculations will be invaluable in mapping the reaction pathways and identifying key intermediates and transition states.

Exploration of New Halogen-Specific Reactivities

Beyond traditional cross-coupling, the dense halogenation of this molecule invites the exploration of novel, halogen-specific reactivities. The potential for halogen bonding, where a halogen atom acts as an electrophilic "sigma-hole" donor, is particularly intriguing. nih.govresearchgate.netrsc.org The interplay of five different halogens could lead to complex and highly directional non-covalent interactions, which could be harnessed for applications in crystal engineering and supramolecular chemistry.

Furthermore, the development of catalysts that can selectively activate C-Br or C-Cl bonds in the presence of the more reactive C-I bond would be a significant breakthrough. This could involve the design of specialized ligands that can differentiate between the various halogen atoms based on their size and electronic properties, enabling a programmed, stepwise functionalization of the aromatic ring. nih.gov

Advanced Materials Science Applications Based on Unique Halogen Patterns

The high molecular weight and polarizability of this compound make it an interesting building block for advanced materials. Its incorporation into polymers could lead to materials with high refractive indices, flame retardancy, and unique dielectric properties. The specific halogenation pattern could also be used to fine-tune the electronic properties of organic semiconductors, potentially leading to applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). frontiersin.org

Moreover, the ability of polyhalogenated compounds to engage in halogen bonding could be exploited in the design of functional materials. For example, porous materials incorporating this molecule could exhibit selective binding and sensing of specific analytes. The unique electronic signature of the five halogens could also be leveraged for the development of molecular probes and sensors. manchester.ac.uk

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The complexity of a molecule with five different substituents presents a significant challenge for predicting its properties and reactivity using traditional methods. Artificial intelligence (AI) and machine learning (ML) offer a powerful approach to navigate this complexity. nih.govacs.orgrsc.org

Future research should focus on developing ML models trained on datasets of halogenated compounds to predict various properties of this compound, such as its solubility, toxicity, and spectroscopic characteristics. researchgate.net More advanced models could be used to predict the outcomes of chemical reactions, including the site-selectivity of cross-coupling reactions under different conditions. nih.gov This predictive power would accelerate the discovery of new reactions and applications for this and other complex polyhalogenated molecules, reducing the need for extensive empirical screening.

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